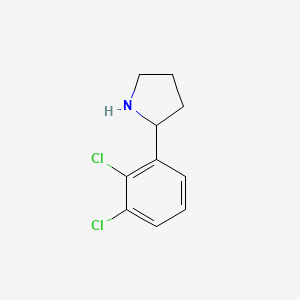

2-(2,3-Dichlorophenyl)pyrrolidine

CAS No.: 383127-30-8

Cat. No.: VC2507942

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383127-30-8 |

|---|---|

| Molecular Formula | C10H11Cl2N |

| Molecular Weight | 216.1 g/mol |

| IUPAC Name | 2-(2,3-dichlorophenyl)pyrrolidine |

| Standard InChI | InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |

| Standard InChI Key | HZVTWBMAMRYGPD-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl |

| Canonical SMILES | C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl |

Introduction

Chemical Properties

Structural Information

2-(2,3-Dichlorophenyl)pyrrolidine features a pyrrolidine ring connected to a 2,3-dichlorophenyl group at the 2-position. The compound's structural identifiers are as follows:

-

Molecular Formula: C10H11Cl2N

-

Molecular Weight: 216.10 g/mol

-

IUPAC Name: 2-(2,3-dichlorophenyl)pyrrolidine

-

SMILES: C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl

-

InChI: InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2

Spectroscopic Data

The spectroscopic data for 2-(2,3-Dichlorophenyl)pyrrolidine includes predicted collision cross-section (CCS) values for various adducts, which are valuable for analytical methods such as ion mobility spectrometry and mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 216.03414 | 143.5 |

| [M+Na]+ | 238.01608 | 157.7 |

| [M+NH4]+ | 233.06068 | 153.4 |

| [M+K]+ | 253.99002 | 150.8 |

| [M-H]- | 214.01958 | 146.9 |

| [M+Na-2H]- | 236.00153 | 151.0 |

| [M]+ | 215.02631 | 147.0 |

| [M]- | 215.02741 | 147.0 |

Chirality and Stereochemistry

Enantiomeric Forms

2-(2,3-Dichlorophenyl)pyrrolidine possesses a stereogenic center at the C-2 position of the pyrrolidine ring, resulting in potential R and S enantiomers. The (R)-2-(2,3-dichlorophenyl)pyrrolidine enantiomer has been specifically identified in chemical databases and literature . The stereochemistry at this position significantly influences the three-dimensional structure of the molecule, which can have profound implications for its biological activity and interactions with chiral biological targets such as enzymes and receptors.

Conformational Analysis

Synthesis Methods

Reductive Approaches

One potential approach to synthesizing 2-(2,3-Dichlorophenyl)pyrrolidine involves iridium-catalyzed reductive generation of azomethine ylides, followed by [3+2] dipolar cycloaddition reactions. This method uses Vaska's complex [IrCl(CO)(PPh3)2] (1 mol%) and tetramethyldisiloxane (TMDS) as a terminal reductant. By selecting appropriate precursors containing the 2,3-dichlorophenyl group, this approach could be adapted for the target compound .

Adaptation from Similar Compounds

Drawing from synthetic procedures for related compounds, a potential multi-step synthesis for 2-(2,3-Dichlorophenyl)pyrrolidine could involve:

-

Using pyrrolidone as a starting material, reacting with di-tert-butyl carbonate in the presence of a base to obtain tert-butyl pyrrolidone formate

-

Reacting with the Grignard reagent of 2,3-dichlorobromobenzene to obtain the corresponding hydroxyl intermediate

-

Performing acid-catalyzed dehydration and deprotection

-

Reducing with a chiral acid and ammonia borane to achieve stereoselective synthesis if a specific enantiomer is desired

Dipolar Cycloaddition Strategies

Another synthetic approach could utilize 1,3-dipolar cycloaddition reactions. This might involve the generation of azomethine ylides from appropriate precursors, followed by cycloaddition with suitable dipolarophiles. After the formation of the pyrrolidine core, further modifications would be needed to incorporate the 2,3-dichlorophenyl group at the 2-position .

Comparison with Related Compounds

Structural Analogs

Understanding the relationship between 2-(2,3-Dichlorophenyl)pyrrolidine and similar compounds provides valuable insights into its potential properties and activities:

| Compound | Key Structural Differences | Potential Impact on Properties |

|---|---|---|

| 3-(2,3-Dichlorophenyl)pyrrolidine | Phenyl attachment at position 3 vs. position 2 | Different spatial arrangement affecting receptor interactions |

| (R)-2-(2,3-dichlorophenyl)pyrrolidine | Specific R-configuration at C-2 | Stereospecific biological activities |

| R-2-(2,5-difluorophenyl)pyrrolidine | Fluorine at positions 2,5 vs. chlorine at 2,3 | Altered electronic properties and metabolic stability |

| N-(2,3-dichlorophenyl)succinimide | Contains succinimide ring vs. pyrrolidine | Different hydrogen-bonding patterns and physiochemical properties |

Electronic and Steric Effects

The 2,3-dichloro substitution pattern on the phenyl ring of 2-(2,3-Dichlorophenyl)pyrrolidine introduces distinctive electronic and steric effects:

-

The ortho-dichlorophenyl moiety creates a sterically hindered environment that can influence the conformational preferences of the molecule

-

The electron-withdrawing nature of the chlorine atoms affects the electron density distribution across the molecule

-

These effects combined can significantly impact the compound's binding affinity to biological targets compared to other halogenated analogs

Analytical Methods

Detection and Identification

Several analytical techniques are particularly useful for the detection and characterization of 2-(2,3-Dichlorophenyl)pyrrolidine:

-

Mass Spectrometry: The distinctive isotope pattern from the two chlorine atoms provides a characteristic signature in mass spectra, with the predicted m/z values for various adducts as shown in the spectroscopic data table

-

NMR Spectroscopy: 1H-NMR would show distinctive signals for the pyrrolidine ring protons and the aromatic protons of the 2,3-dichlorophenyl group. 13C-NMR would reveal the carbon framework of the molecule, with the chlorine-bearing carbons showing characteristic chemical shifts

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry, are effective for separating and quantifying 2-(2,3-Dichlorophenyl)pyrrolidine in complex mixtures

-

Ion Mobility Spectrometry: Using the predicted collision cross-section data, this technique can help identify and characterize the compound based on its three-dimensional structure and size

Research Applications

Medicinal Chemistry

2-(2,3-Dichlorophenyl)pyrrolidine represents a valuable scaffold for medicinal chemistry research. The pyrrolidine core is found in numerous bioactive compounds, and the specific substitution pattern of the 2,3-dichlorophenyl group could be exploited to design molecules with targeted biological activities. Structure-activity relationship studies using this compound as a template could lead to the development of novel therapeutic agents .

Synthetic Methodology Development

The synthesis of 2-(2,3-Dichlorophenyl)pyrrolidine, particularly in its enantiomerically pure form, presents challenges that could drive innovations in synthetic methodology. Developing efficient, stereoselective approaches to this compound could have broader applications in the synthesis of related pyrrolidine derivatives with pharmaceutical potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume